molecular formula C15H14F3N B15288378 alpha-Phenyl-m-trifluoromethylphenethylamine CAS No. 73758-34-6

alpha-Phenyl-m-trifluoromethylphenethylamine

Cat. No.: B15288378
CAS No.: 73758-34-6
M. Wt: 265.27 g/mol
InChI Key: HEGMAOBTPAUJNC-UHFFFAOYSA-N
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Description

Alpha-Phenyl-m-trifluoromethylphenethylamine is an organic compound with the molecular formula C15H14F3N It is a derivative of phenethylamine, characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Phenyl-m-trifluoromethylphenethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of benzaldehyde with trifluoromethylphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

Alpha-Phenyl-m-trifluoromethylphenethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Phenyl-m-trifluoromethylphenethylamine involves its interaction with various molecular targets. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting mood, cognition, and other central nervous system functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Phenyl-m-trifluoromethylphenethylamine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other phenethylamine derivatives .

Properties

CAS No.

73758-34-6

Molecular Formula

C15H14F3N

Molecular Weight

265.27 g/mol

IUPAC Name

1-phenyl-2-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C15H14F3N/c16-15(17,18)13-8-4-5-11(9-13)10-14(19)12-6-2-1-3-7-12/h1-9,14H,10,19H2

InChI Key

HEGMAOBTPAUJNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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